molecular formula C23H19N5O B10929891 1-benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929891
M. Wt: 381.4 g/mol
InChI Key: LVXNOJFZXGHJPA-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. . The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-Benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

1-Benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar compounds to 1-benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridines and related heterocycles. These compounds share structural similarities but may differ in their biological activities and applications. For example:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.

Properties

Molecular Formula

C23H19N5O

Molecular Weight

381.4 g/mol

IUPAC Name

1-benzyl-N-(2-cyanophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H19N5O/c1-15-12-19(23(29)26-20-11-7-6-10-18(20)13-24)21-16(2)27-28(22(21)25-15)14-17-8-4-3-5-9-17/h3-12H,14H2,1-2H3,(H,26,29)

InChI Key

LVXNOJFZXGHJPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4C#N

Origin of Product

United States

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